![molecular formula C9H17F2NO B2457400 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol CAS No. 2228149-00-4](/img/structure/B2457400.png)
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol
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Overview
Description
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. This can lead to various effects such as pain relief, anti-inflammatory effects, and anxiolytic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol in lab experiments include its selectivity for FAAH inhibition, its potential therapeutic applications, and its relatively simple synthesis method. However, its limitations include potential toxicity and the need for further research to fully understand its effects and potential side effects.
Future Directions
The potential future directions for research on 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol include further studies on its potential therapeutic applications, exploration of its effects on other physiological systems, and investigation of its potential side effects and toxicity. Additionally, research on the development of more selective FAAH inhibitors and alternative methods of increasing endocannabinoid levels may also be explored.
Synthesis Methods
The synthesis of 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol involves the reaction of 4,4-difluorocyclohexanone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The resulting product is then treated with sodium borohydride to yield 3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol.
Scientific Research Applications
3-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol has been studied for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to an increase in endocannabinoid levels, which has potential therapeutic applications in the treatment of various disorders such as pain, anxiety, and inflammation.
properties
IUPAC Name |
3-amino-3-(4,4-difluorocyclohexyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c10-9(11)4-1-7(2-5-9)8(12)3-6-13/h7-8,13H,1-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMWYJWHKWCASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CCO)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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